REACTION_CXSMILES
|
C(N(C(C)C)C(C)C)C.Br[C:11]([F:23])([CH:17]1[CH2:21][CH2:20][C:19](=[O:22])[CH2:18]1)[C:12]([O:14][CH2:15][CH3:16])=[O:13].Cl.O>CN(C=O)C.CCOC(C)=O>[F:23][C:11]1([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:18]2[CH:17]1[CH2:21][CH2:20][C:19]2=[O:22]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(C1CC(CC1)=O)F
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
at 0° C., and stir the mixture overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Extract the organic layer
|
Type
|
WASH
|
Details
|
wash with saturated NaHCO3 (2×100 mL), water (2×100 mL), and brine (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify the residue by column chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
title compound
|
Type
|
product
|
Smiles
|
FC1(C2CCC(C12)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |